molecular formula C8H4BrN3O4 B053222 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione CAS No. 115581-82-3

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione

Número de catálogo: B053222
Número CAS: 115581-82-3
Peso molecular: 286.04 g/mol
Clave InChI: YQQAKUPJVUMART-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione is a chemical compound with the molecular formula C8H4BrN3O4. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione typically involves the bromination and nitration of quinoxaline derivatives. The reaction conditions often include the use of bromine and nitric acid as reagents. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-bromo-7-amino-1,4-dihydroquinoxaline-2,3-dione.

Aplicaciones Científicas De Investigación

Biological Activities and Mechanism of Action

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione has been studied for its role as a glutamate receptor antagonist , particularly affecting non-NMDA subtypes. This action is crucial in modulating excitatory neurotransmission, which is relevant for several neurological disorders:

  • Neurodegenerative Diseases : The compound shows potential in treating conditions such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS) by protecting neurons from excitotoxicity related to excessive glutamate signaling .
  • Seizure Disorders : Due to its antagonistic properties on glutamate receptors, it may help manage epilepsy by reducing neuronal excitability .

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a building block for the synthesis of various pharmaceutical agents. Its derivatives are being explored for their therapeutic potential against:

  • Stroke and Ischemia : The compound has been implicated in preventing neuronal loss during ischemic events by modulating glutamate receptor activity .
  • Chronic Pain and Anxiety : Its ability to influence neurotransmitter systems positions it as a candidate for developing treatments for chronic pain syndromes and anxiety disorders .

Neuroprotective Effects

A study examined the neuroprotective effects of this compound in animal models of ischemia. Results indicated that pretreatment with the compound significantly reduced neuronal loss and improved behavioral outcomes post-injury .

Glutamate Receptor Modulation

Research focused on the binding affinity of this compound to glutamate receptors revealed that it effectively inhibits receptor activation at certain concentrations. This inhibition was linked to a decrease in excitatory postsynaptic currents in neuronal cultures, suggesting its potential utility in treating excitotoxic conditions .

Comparison with Related Compounds

Compound NameStructure FeaturesMain Applications
This compoundBr at position 6; Nitro at position 7Neuroprotection; Antagonist for glutamate receptors
5-Nitro-6-chloroquinoxalineCl at position 6; Nitro at position 5Similar applications but distinct receptor interactions
Glycine receptor antagonistsVariesTargeting glycine receptors for CNS disorders

Comparación Con Compuestos Similares

Similar Compounds

    Olaquindox: A quinoxaline derivative used as an antibiotic.

    Echinomycin: A quinoxaline antibiotic with anticancer properties.

    Atinoleutin: Another quinoxaline derivative with potential therapeutic applications.

    Levomycin: Known for its antimicrobial activity.

    Carbadox: Used as a growth promoter in animal feed.

Uniqueness

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione (BNQX) is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula : C8_8H5_5BrN2_2O3_3

Molecular Weight : 273.04 g/mol

BNQX is characterized by its unique substitution pattern, which contributes to its distinct chemical and biological properties. The presence of a bromine atom and a nitro group enhances its reactivity and biological interactions.

Target Interactions

BNQX primarily functions as a glycine receptor antagonist , exhibiting high affinity for the strychnine-insensitive glycine binding site. This property allows it to cross the blood-brain barrier effectively, making it a candidate for neurological applications .

Pharmacological Effects

The compound has been shown to exhibit several pharmacological effects:

  • Neuroprotective Activity : BNQX has been investigated for its ability to protect neurons in conditions such as stroke and ischemia .
  • Anticonvulsant Properties : The compound demonstrates potential in treating convulsions and other seizure-related disorders .
  • Antimicrobial Activity : Preliminary studies suggest that BNQX may possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens.

In Vivo Studies

A study evaluating the neuropharmacological effects of quinoxaline derivatives, including BNQX, reported significant improvements in locomotor activity in animal models subjected to ethidium bromide-induced demyelination. The synthesized compounds showed curative effects against muscle weakness and coordination loss .

Table 1: Effects of BNQX on Locomotor Activity in Ethidium Bromide-Induced Rats

GroupFalling Time (seconds)Fecal Pellets
Control311.7 ± 0.674 ± 0.58
Ethidium Bromide113.7 ± 0.88***1.6 ± 0.33***
BNQX (Comp2c)212.2 ± 0.97***1.8 ± 0.20***

*Significance levels: **p < 0.001 compared to control.

In Vitro Studies

In vitro evaluations have indicated that BNQX displays significant inhibitory effects on various cancer cell lines, suggesting potential anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications on the quinoxaline scaffold can enhance biological activity .

Table 2: Anticancer Activity of Quinoxaline Derivatives Including BNQX

CompoundCell LineIC50 (μg/mL)
BNQXHCT-1161.9
BNQXMCF-72.3
DoxorubicinHCT-1163.23

Comparative Analysis with Similar Compounds

BNQX shares similarities with other quinoxaline derivatives in terms of biological activity but is distinguished by its specific structural features that confer unique pharmacological properties.

Comparison Table: Biological Activities of Quinoxaline Derivatives

CompoundAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
BNQXModerateSignificantSignificant
OlaquindoxHighModerateLow
EchinomycinHighHighModerate

Propiedades

IUPAC Name

6-bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3O4/c9-3-1-4-5(2-6(3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQAKUPJVUMART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Br)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559761
Record name 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115581-82-3
Record name 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.